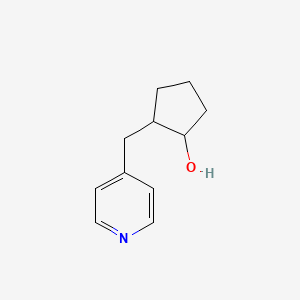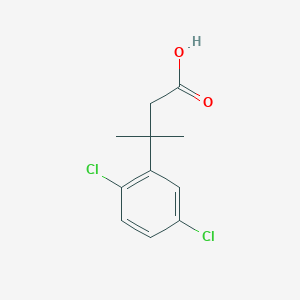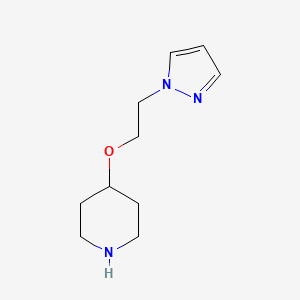
2-Azido-1-bromo-3-chloro-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-1-bromo-3-chloro-5-fluorobenzene is an organic compound with the molecular formula C6H2BrClFN3 It is a derivative of benzene, substituted with azido, bromo, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-bromo-3-chloro-5-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Bromination: Starting with 3-chloro-5-fluorobenzene, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Azidation: The bromo derivative is then subjected to azidation using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-bromo-3-chloro-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF or DMSO as solvents.
Electrophilic Aromatic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Reduction: LiAlH4 in anhydrous ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as amines or thiols.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
2-Azido-1-bromo-3-chloro-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Materials Science: Utilized in the preparation of functional materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Azido-1-bromo-3-chloro-5-fluorobenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The azido group acts as a leaving group, allowing nucleophiles to attack the aromatic ring.
Electrophilic Aromatic Substitution: The electron-rich aromatic ring interacts with electrophiles, leading to substitution reactions.
Reduction: The azido group is reduced to an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the azido group.
2-Azido-1-bromo-4-chloro-5-fluorobenzene: Similar structure with different substitution pattern.
2-Azido-1-bromo-3-chloro-4-fluorobenzene: Another isomer with a different substitution pattern.
Uniqueness
2-Azido-1-bromo-3-chloro-5-fluorobenzene is unique due to the presence of the azido group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C6H2BrClFN3 |
|---|---|
Molecular Weight |
250.45 g/mol |
IUPAC Name |
2-azido-1-bromo-3-chloro-5-fluorobenzene |
InChI |
InChI=1S/C6H2BrClFN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
InChI Key |
MFFQHRDDTUAEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)









